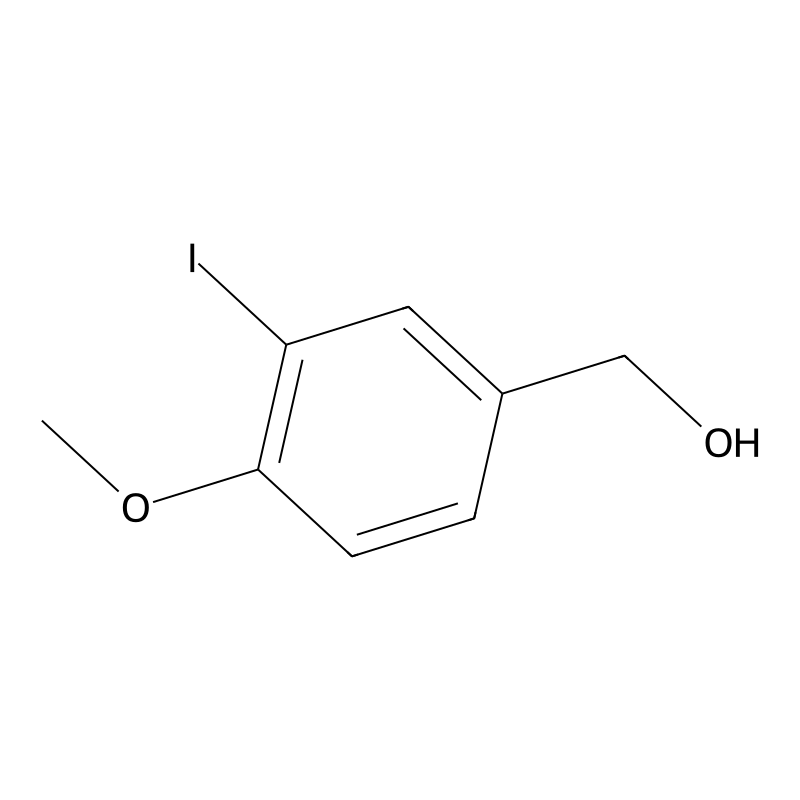

(3-iodo-4-methoxyphenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

The presence of a methoxy group (OCH3) and an iodine atom (I) on the benzene ring makes 3-IMBA a valuable intermediate for organic synthesis. The methoxy group can participate in various reactions like nucleophilic substitution, while the iodine allows for further functionalization through cross-coupling reactions. This versatility makes 3-IMBA a potential building block for synthesizing complex organic molecules [1, 2].

- [1] PubChem. 3-Iodo-4-methoxybenzyl alcohol [CID 893543]. National Institutes of Health.

- [2] Sigma-Aldrich. 3-Iodo-4-methoxybenzyl alcohol 97%.

Medicinal Chemistry:

The combination of a functional alcohol group (CH2OH) and the aromatic ring system in 3-IMBA presents a possibility for exploring its biological activity. Researchers might investigate its potential as a lead compound for drug discovery or as a scaffold for designing new bioactive molecules [1, 3].

(3-Iodo-4-methoxyphenyl)methanol is an organic compound characterized by the presence of an iodine atom and a methoxy group on a phenyl ring. Its chemical formula is with a molecular weight of approximately 264.06 g/mol. The compound features a hydroxymethyl group (-CH2OH) attached to the aromatic ring, making it a phenolic alcohol derivative. This structure imparts unique chemical properties, influencing its reactivity and biological activity.

- Substitution Reactions: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

- Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction Reactions: The compound can also undergo reduction to yield alcohols or other derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of (3-iodo-4-methoxyphenyl)methanol has been investigated in various contexts. It has been shown to interact with enzymes involved in oxidative stress responses, potentially disrupting cellular redox balance. This compound can influence gene expression and metabolic pathways by inducing oxidative stress, which may lead to cellular damage or apoptosis in certain cell types .

Additionally, its lipophilic nature suggests that it may have good bioavailability, making it a candidate for pharmacological studies.

Several synthetic routes exist for the preparation of (3-iodo-4-methoxyphenyl)methanol:

- Iodination of 4-Methoxybenzaldehyde: This method involves the iodination of 4-methoxybenzaldehyde using iodine and an oxidizing agent like nitric acid or hydrogen peroxide under mild conditions.

- Reduction of 3-Iodo-4-methoxybenzaldehyde: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride .

- Direct Methanolysis: In some cases, methanol can be used in the presence of acidic catalysts to facilitate the formation of the methanol derivative directly from iodo-substituted phenols.

(3-Iodo-4-methoxyphenyl)methanol has potential applications in various fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting oxidative stress-related diseases.

- Chemical Research: It serves as an intermediate in organic synthesis, particularly in the development of more complex molecules.

- Material Science: The compound's unique properties may find applications in developing new materials with specific electronic or optical characteristics.

Studies indicate that (3-iodo-4-methoxyphenyl)methanol interacts with various biological molecules, including proteins and nucleic acids. Its ability to form covalent bonds with nucleophilic sites on biomolecules allows it to modulate enzyme activity and affect cellular signaling pathways.

Understanding these interactions is crucial for elucidating its mechanisms of action and potential therapeutic effects.

Several compounds share structural similarities with (3-iodo-4-methoxyphenyl)methanol. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methoxybenzaldehyde | Lacks iodine substitution | Less reactive due to absence of iodine |

| 3-Iodo-4-hydroxybenzaldehyde | Hydroxyl group instead of methoxy | Different reactivity profile |

| 3-Iodo-4-methoxybenzoic acid | Oxidized form | Used in different applications |

| (3-Iodo-4-methoxyphenyl)(isoindolin-2-yl)methanone | Contains isoindoline moiety | Enhanced biological activity due to dual functionality |

The uniqueness of (3-iodo-4-methoxyphenyl)methanol lies in its combination of both iodine and methoxy substituents on the benzene ring, imparting distinct reactivity and properties that are valuable in various synthetic and research applications .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic